

Valethamate bromide cervical dilatation rate comparative studies

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Valethamate Bromide

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Quantitative Comparison of Labor Outcomes

The table below consolidates quantitative data from comparative studies, primarily focusing on primigravidae (first-time mothers) in active labor.

Study Parameter	Drotaverine Hydrochloride	Valethamate Bromide	Control (No Drug)	Remarks & Citations
Injection-Delivery Interval (min)	101.6 - 183.2	134.2 - 206.5	245	Significant reduction with Drotaverine [1] [2]
Rate of Cervical Dilatation (cm/hr)	1.97 - 3.0	1.45 - 2.4	1.9	Faster rate with Drotaverine [1] [3]
Duration of Active 1st Stage (hrs)	3.18	4.27	-	Drotaverine shortens labor by ~1 hour [3]

Study Parameter	Drotaverine Hydrochloride	Valethamate Bromide	Control (No Drug)	Remarks & Citations
Mean Doses Required	1.27	4.17	-	Drotaverine required significantly fewer doses [2]
Common Side Effects	Mild headache	Transient maternal/fetal tachycardia, dry mouth, flushing	-	Valethamate has a higher incidence of anticholinergic side effects [1] [4]

Detailed Experimental Protocols

The credibility of the data above hinges on the rigorous methodologies used in the clinical trials. Here is a detailed breakdown of the common experimental protocol.

Study Population and Eligibility

- **Participants:** The studies primarily enrolled low-risk **primigravidas** (first-time mothers) with a single fetus in a vertex presentation at term gestation (37-42 weeks) [5] [1].
- **Labor Status:** Participants were in **established active labor**, typically defined as having regular uterine contractions and a cervical dilation of **3-4 cm** at enrollment [5] [1] [2].
- **Exclusions:** Women with pregnancy complications, medical conditions, or any indication for a Cesarean section were excluded [5] [4].

Intervention and Group Allocation

- **Randomization:** Eligible women were randomly assigned to one of three groups: **Drotaverine group**, **Valethamate bromide group**, or a **Control/Placebo group** [5] [1].
- **Drug Administration:**
 - **Drotaverine Hydrochloride:** Typically administered as an **intramuscular (IM) injection of 40 mg** [5] [1].

- **Valethamate Bromide:** Typically administered as an **intramuscular (IM) injection of 8 mg** [5] [4].
- **Dosing Schedule:** The first injection was given at 4 cm cervical dilation, often followed by repeated doses hourly, for a maximum of three doses, until delivery [1].
- **Concurrent Procedures: Elective amniotomy** (artificial rupture of membranes) was commonly performed upon study entry at 4 cm dilation to standardize management [1].

Primary Outcomes Measured

Researchers primarily tracked the following metrics to assess efficacy:

- **Injection-Delivery Interval:** The time in minutes from the first drug administration to the delivery of the baby [1] [2].
- **Rate of Cervical Dilatation:** The speed of dilation (in cm/hour) calculated during the active first stage of labor [1] [3].
- **Total Duration of Active First Stage:** The time from the onset of the active phase (around 4 cm) until full cervical dilation (10 cm) [3].

Safety and Monitoring

- **Maternal and Fetal Monitoring:** Researchers monitored for side effects and assessed fetal well-being [4].
- **Common Side Effects Documented:**
 - **Valethamate Bromide: Dryness of mouth, transient tachycardia** (in both mother and fetus), and **flushing** due to its anticholinergic properties [1] [4].
 - **Drotaverine Hydrochloride:** Occasionally **mild headache**, with a generally favorable side effect profile [1].

This standardized workflow can be visualized as follows:

Key Conclusions for Researchers

- **Drotaverine is a Superior Agent:** The data consistently shows that drotaverine hydrochloride is more effective than **valethamate bromide** in accelerating cervical dilation and shortening the active phase of labor, while requiring fewer administered doses [1] [2] [3].
- **Mechanism of Action:** While both are antispasmodics, valethamate has neurotropic and musculotropic actions [5], whereas drotaverine is a potent musculotropic spasmolytic that acts directly

on the cervix [5]. This fundamental difference may explain the variation in efficacy and side effects.

- **Safety Profile is a Deciding Factor:** The more favorable side effect profile of drotaverine, lacking the significant anticholinergic effects of valethamate (like tachycardia and dry mouth), makes it a safer and more tolerable option for labor augmentation [1] [4].

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References

1. A randomised controlled study Drotaverine hydrochloride... comparing [pubmed.ncbi.nlm.nih.gov]
2. Drotaverine hydrochloride versus valethamate for bromide ... cervical [ijrcog.org]
3. (PDF) Comparative of Efficacy of Combination... - Academia.edu Study [academia.edu]
4. VALETHEMATE BROMIDE AND CERVICAL DILATATION [pmc.ncbi.nlm.nih.gov]
5. Drotaverine hydrochloride vs. valethamate bromide in ... [sciencedirect.com]

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